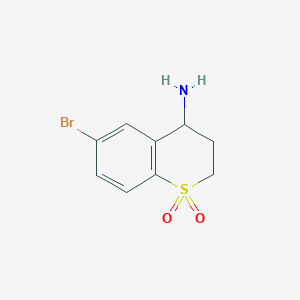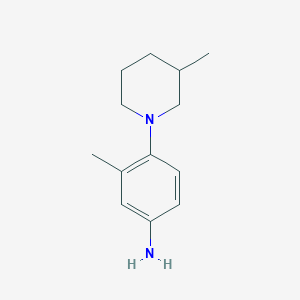![molecular formula C13H17NO4S B1386175 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid CAS No. 1099184-76-5](/img/structure/B1386175.png)
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid
Overview
Description
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid is a chemical compound with the molecular formula C13H17NO4S It is characterized by a benzoic acid moiety substituted with a piperidin-1-ylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine moiety can enhance the compound’s binding affinity to certain receptors or proteins, influencing cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid: Similar structure but with a morpholine ring instead of piperidine.
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid is unique due to the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The piperidine moiety enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
4-(piperidin-1-ylsulfonylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-6-4-11(5-7-12)10-19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYJIOGEHCYIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tetrahydro-2-furanylmethyl)amino]-isonicotinic acid](/img/structure/B1386092.png)
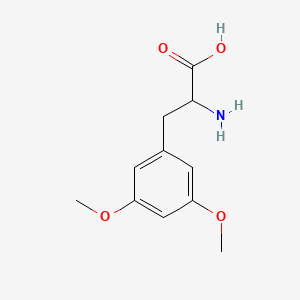
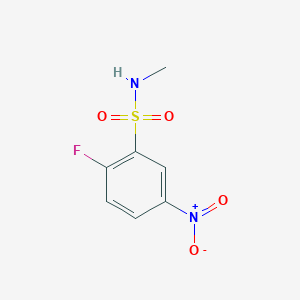
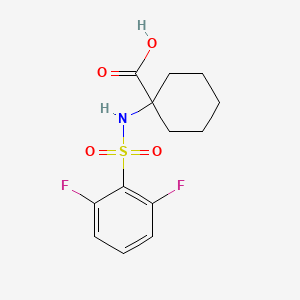
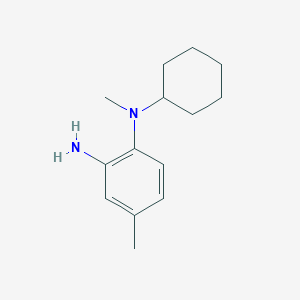
![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)


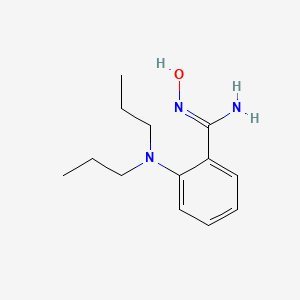
![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)
![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)
